molecular formula C6H3ClF3NO B1530817 2-Chloro-6-(trifluoromethyl)pyridin-3-ol CAS No. 731002-60-1

2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1530817
CAS No.: 731002-60-1
M. Wt: 197.54 g/mol
InChI Key: GNWCKTRJDNPOFC-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridin-3-ol, with the molecular formula C6H3ClF3NO , is a substituted pyridine compound of significant interest in chemical and agrochemical research. Pyridine derivatives are recognized as critical intermediates and synthons for the development of pharmaceutical products and biologically active substances . The specific molecular scaffold featuring a chloro and a trifluoromethyl group on the pyridine ring is highly valuable in the design of novel compounds, particularly in the field of green pesticide creation . For instance, research led by Professor Jian Wu at Guizhou University focuses on the design and synthesis of innovative green pesticides, exploring structures including those with trifluoromethyl pyridine cores . This compound serves as a versatile building block for further chemical transformations, including the synthesis of complex heterocyclic systems. Its structural features make it a promising candidate for investigations into new agrochemicals and other functional molecules. As with all compounds of this nature, this compound is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWCKTRJDNPOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731002-60-1
Record name 2-chloro-6-(trifluoromethyl)pyridin-3-ol
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Preparation Methods

Reaction of 3,5-Dichloro-2,4,6-trifluoropyridine with Sodium Methoxide

  • Step 1: Nucleophilic substitution of one fluorine atom by sodium methoxide on 3,5-dichloro-2,4,6-trifluoropyridine.
  • Step 2: Subsequent catalytic hydrogenation or reduction using palladium on carbon (Pd/C) in the presence of ammonium formate to convert intermediate methoxy derivatives into the hydroxy derivative.
  • Reaction Conditions: Typically conducted under controlled temperature and inert atmosphere to maximize yield and purity.
  • This method is widely reported for its efficiency and selectivity in introducing the hydroxyl group at the 3-position while retaining the chlorine and trifluoromethyl groups intact.

Reduction of 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid

  • An alternative route involves the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using borane-tetrahydrofuran (borane-THF) complex in tetrahydrofuran solvent.
  • Reaction Conditions: 0–20 °C under inert atmosphere for approximately 20 hours.
  • This method yields the corresponding alcohol derivative, which can be further processed to obtain the hydroxy pyridine derivative.

Industrial Production Methods

Industrial scale synthesis adapts laboratory methods with modifications to optimize throughput, cost-efficiency, and environmental safety.

Controlled Nucleophilic Substitution and Catalytic Reduction

  • Industrial processes often use continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates.
  • Catalysts like Pd/C are employed to facilitate reduction steps, ensuring high conversion rates and minimal byproduct formation.
  • The process includes downstream purification steps such as distillation and neutralization to isolate the product at high purity.

Fluorination and Halogen Exchange Processes

  • Related patents describe processes starting from chlorinated pyridine derivatives (e.g., 2-chloro-6-(trichloromethyl)pyridine) undergoing fluorination with reagents like anhydrous hydrogen fluoride under high pressure and temperature conditions.
  • These methods yield mixtures containing 2-chloro-6-(trifluoromethyl)pyridine, which can be purified by distillation and neutralization steps.
  • Unreacted starting materials and byproducts are recycled to improve overall process efficiency.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Catalysts Reaction Conditions Yield & Purity Scale References
Nucleophilic substitution with sodium methoxide + Pd/C reduction 3,5-Dichloro-2,4,6-trifluoropyridine Sodium methoxide, Pd/C, ammonium formate Controlled temp, inert atmosphere High yield, high purity Lab to industrial
Borane-THF reduction of pyridine-3-carboxylic acid 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid Borane-THF complex 0–20 °C, inert atmosphere, 20 h Quantitative yield Laboratory
Fluorination of chlorinated pyridine derivatives 2-Chloro-6-(trichloromethyl)pyridine Anhydrous hydrogen fluoride 190 °C, 20-30 kg/cm² pressure, 20 h ~80% yield, 99.96% GC purity Industrial

Detailed Research Findings and Notes

  • Reaction Mechanism: The nucleophilic substitution proceeds via displacement of fluorine atoms by methoxide ions, facilitated by the electron-withdrawing trifluoromethyl group enhancing the electrophilicity of the pyridine ring. Subsequent catalytic reduction converts methoxy intermediates to hydroxy derivatives.
  • Catalyst Role: Palladium on carbon facilitates hydrogen transfer from ammonium formate, enabling mild reduction conditions that preserve sensitive functional groups.
  • Industrial Optimization: Use of continuous flow reactors and recycling of unreacted materials reduces waste and improves cost-effectiveness.
  • Purification: Distillation under reduced pressure and neutralization steps ensure removal of acidic byproducts and isolation of the target compound with high purity.
  • Environmental Considerations: Handling of hazardous reagents such as anhydrous hydrogen fluoride requires stringent safety measures and gas scrubbing systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for targeted comparisons with 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. Below is an analysis of key analogs based on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions Purity Key Features/Applications References
This compound 731002-60-1 C₆H₃ClF₃NO Cl (2), CF₃ (6), OH (3) 95% Intermediate for drug synthesis
6-Chloro-5-(trifluoromethyl)pyridin-3-ol 1211578-93-6 C₆H₃ClF₃NO Cl (6), CF₃ (5), OH (3) N/A Positional isomer; altered reactivity
2-Chloro-5-(trifluoromethyl)pyridin-3-ol 1196153-98-6 C₆H₃ClF₃NO Cl (2), CF₃ (5), OH (3) 98% Potential agrochemical applications
2-Chloro-6-(trifluoromethyl)pyridin-4-ol 1227602-42-7 C₆H₃ClF₃NO Cl (2), CF₃ (6), OH (4) 96% Hydroxyl position affects H-bonding
5-Chloro-3-(trifluoromethyl)pyridin-2-ol 1214342-70-7 C₆H₃ClF₃NO Cl (5), CF₃ (3), OH (2) 97% Unique substitution pattern for catalysis
2-Methyl-6-(trifluoromethyl)pyridin-3-ol 1256791-52-2 C₇H₆F₃NO CH₃ (2), CF₃ (6), OH (3) N/A Methyl group enhances stability
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol 1227563-88-3 C₆H₅ClFNO Cl (2), F (6), CH₂OH (3) N/A Hydroxymethyl group increases polarity

Key Findings:

Positional Isomerism :

  • Compounds with identical molecular formulas but differing substituent positions (e.g., Cl at position 2 vs. 6) exhibit distinct reactivity. For example, this compound may show enhanced electrophilicity at the 4-position due to electron-withdrawing groups at 2 and 6, whereas 6-Chloro-5-(trifluoromethyl)pyridin-3-ol has a different electronic profile .

Sulfonyl chloride derivatives (e.g., 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride) introduce reactive sites for nucleophilic substitution, expanding utility in cross-coupling reactions .

Impact of Trifluoromethyl Group :

  • The -CF₃ group in all analogs enhances metabolic stability and lipophilicity, a critical feature in medicinal chemistry. However, its position relative to other substituents (e.g., Cl or OH) modulates steric and electronic effects .

Methyl vs. Chlorine Substituents :

  • 2-Methyl-6-(trifluoromethyl)pyridin-3-ol lacks chlorine but includes a methyl group, which reduces electronegativity and may improve thermal stability compared to chlorinated analogs .

Table 2: Physicochemical and Commercial Comparison

Compound Molecular Weight (g/mol) Supplier Purity Notable Applications
This compound 197.55 95% Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)pyridin-3-ol 197.55 98% Agrochemical research
2-Chloro-6-(trifluoromethyl)pyridin-4-ol 197.55 96% Material science functionalization

Research and Industrial Relevance

The analogs listed above are critical in drug discovery, particularly as building blocks for kinase inhibitors or herbicides. For instance, trifluoromethylpyridines are frequently used in the synthesis of fluorinated pesticides due to their resistance to metabolic degradation . The hydroxyl group in this compound also allows for further functionalization, such as esterification or glycosylation, to tune bioavailability .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridin-3-ol, with the molecular formula C6H3ClF3NO, is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. Its unique structural features, particularly the presence of both chlorine and trifluoromethyl groups, enhance its reactivity and biological interactions. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications.

The compound is synthesized through various methods, often involving reactions with precursors like 3,5-dichloro-2,4,6-trifluoropyridine. The synthesis typically employs sodium methoxide and palladium catalysts under controlled conditions to achieve high yields and purity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property allows the compound to act as an inhibitor or modulator of various biochemical pathways by binding to active sites on enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of Chlamydia trachomatis, a common bacterial pathogen responsible for sexually transmitted infections. Studies demonstrated that derivatives containing the trifluoromethyl group displayed enhanced antichlamydial activity compared to non-fluorinated analogs .
  • Enzyme Inhibition : The compound is utilized in enzyme studies, where it serves as a probe to investigate mechanisms of enzyme action. Its ability to inhibit specific enzymes can modulate metabolic pathways relevant in various diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Antichlamydial Activity Study : A study evaluated the efficacy of various pyridine derivatives against C. trachomatis. It was found that compounds with a trifluoromethyl substituent significantly impaired bacterial growth without affecting host cell viability, highlighting the importance of this functional group in drug design .
  • Enzyme Interaction Studies : Research on enzyme inhibition revealed that this compound could effectively bind to target enzymes, altering their activity and potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
2,3-Dichloro-5-(trifluoromethyl)pyridineTwo chlorine atomsEnhanced reactivity due to multiple halogens
3-Chloro-5-(trifluoromethyl)pyridin-2-olHydroxyl group at position 5Different reactivity due to hydroxyl substitution
2-Chloro-4-iodo-6-(trifluoromethyl)pyridineIodine at position 4Varying electrophilic properties

The positioning of substituents in this compound provides distinct chemical reactivity and biological activity compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)pyridin-3-ol
Reactant of Route 2
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